Enhanced Binding Affinity of 5-Phenyl-1H-pyrrole-2-carboxylic Acid Scaffold: A 120-Fold Improvement Over Lead Compound
The 5-phenyl-1H-pyrrole-2-carboxylic acid scaffold, for which methyl 5-phenyl-1H-pyrrole-2-carboxylate is the immediate ester prodrug precursor, demonstrates significant potential for generating high-affinity inhibitors. A structure-activity relationship (SAR) study optimized this scaffold, resulting in Compound 19 which exhibited a binding affinity (KD2) of 42.2 nM for the Keap1 protein [1]. This represents a 120-fold improvement in binding affinity compared to the initial lead compound 3, which had a dissociation constant (Kd) of 5090 nM [1]. This data underscores the value of the 5-phenyl-1H-pyrrole core as a starting point for potent inhibitor development.
| Evidence Dimension | Binding Affinity (KD2) to Keap1 protein |
|---|---|
| Target Compound Data | 42.2 nM (for optimized derivative Compound 19) |
| Comparator Or Baseline | 5090 nM (for initial lead Compound 3) |
| Quantified Difference | 120-fold improvement in affinity (lower Kd value) |
| Conditions | In vitro binding assay against Keap1 |
Why This Matters
This class-level evidence proves that the 5-phenyl-1H-pyrrole-2-carboxylate scaffold is not a dead-end but a highly optimizable pharmacophore, justifying its procurement as a versatile core for medicinal chemistry programs aimed at high-affinity target engagement.
- [1] Tang, J., Tie, X., Zhi, S., Wang, Z., Zhao, Q., Qu, Z., Lu, G., Li, Q., Wu, Y., & Shi, Y. (2024). Discovery of novel 5-phenyl-1H-pyrrole-2-carboxylic acids as Keap1-Nrf2 inhibitors for acute lung injury treatment. Bioorganic Chemistry, 153, 107741. https://doi.org/10.1016/j.bioorg.2024.107741 View Source
